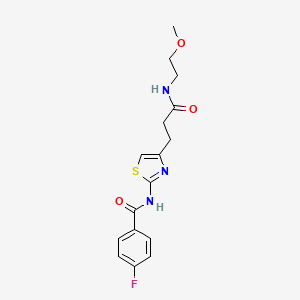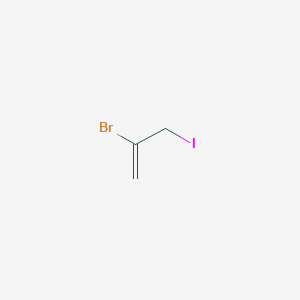
2-Bromo-3-iodoprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-iodoprop-1-ene is an organic compound with the molecular formula C3H4BrI . It has a molecular weight of 246.87 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-iodoprop-1-ene consists of three carbon atoms, four hydrogen atoms, one bromine atom, and one iodine atom . The InChI code for the compound is 1S/C3H4BrI/c1-3(5)2-4/h1-2H2 .Wissenschaftliche Forschungsanwendungen
Vibration Spectra and Rotational Isomerism
- Study on Vibration Spectra and Rotational Isomerism: Research on 1-chloro-, 1-bromo-, and 1-iodopropanes, as well as butanes, has provided insights into the Raman and infrared spectra across various states (gas, liquid, glassy, crystalline). These studies help understand the normal vibration frequencies and rotational isomerism, which are crucial for understanding the structural and dynamic properties of halogenated compounds like 2-Bromo-3-iodoprop-1-ene (Ogawa et al., 1978).
Chemical Synthesis and Catalysis
- Ruthenium-catalyzed Aromatization of Aromatic Enynes: A study demonstrated the 1,2-shift of halo and aryl substituents in a catalyzed aromatization reaction. This process involves electrocyclization and skeletal rearrangement, which could be relevant for synthesizing or modifying compounds similar to 2-Bromo-3-iodoprop-1-ene (Shen et al., 2003).
Environmental and Toxicological Studies
- Iodinated Disinfection Byproducts in Drinking Water: Research into the occurrence and toxicity of iodinated disinfection byproducts, including compounds with bromo and iodo groups, has highlighted the potential environmental impact and toxicity of such compounds. This area of study may be relevant for understanding the environmental implications of using and disposing of halogenated compounds like 2-Bromo-3-iodoprop-1-ene (Richardson et al., 2008).
Synthetic Applications
- Synthesis of Cis and Trans Bupleurynol: Utilizing 1-Bromo-2-iodoethylene as a central building block, researchers have developed a modular synthesis approach for natural products. This demonstrates the utility of halogenated olefins in complex organic syntheses, potentially applicable to derivatives of 2-Bromo-3-iodoprop-1-ene (Ghasemi et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-iodoprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrI/c1-3(4)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBPDJMDCDXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodoprop-1-ene | |
CAS RN |
111036-04-5 |
Source


|
| Record name | 2-bromo-3-iodoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

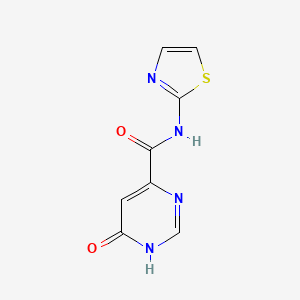
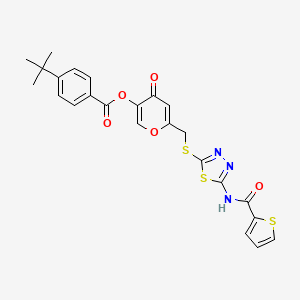
![N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2630507.png)

![6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2630509.png)

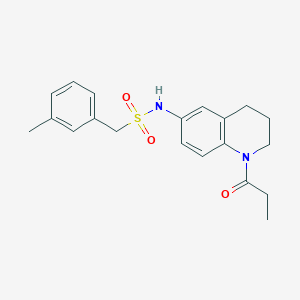
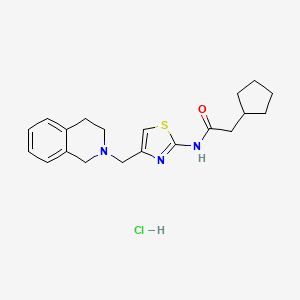
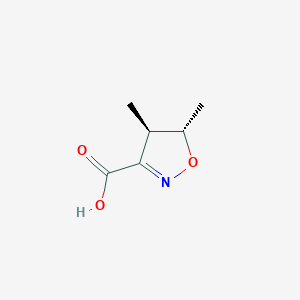
![2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2630517.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2630518.png)

![2-(1-Methylindol-3-yl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2630524.png)
